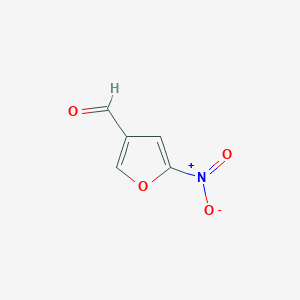

5-硝基呋喃-3-甲醛

描述

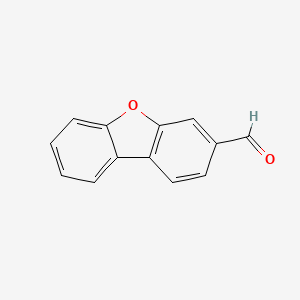

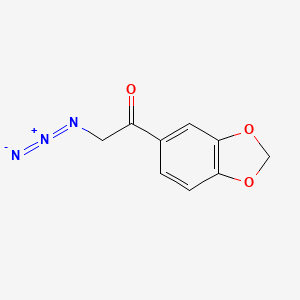

5-Nitrofuran-3-carbaldehyde is a carbonyl-containing nitrofuran . Nitrofurans are of theoretical and practical interest and have been used in the synthesis of biologically active substances . The main approaches to the preparation of these compounds involve the introduction of a nitro group into the carbonyl-containing furan ring .

Synthesis Analysis

The synthesis of carbonyl-containing nitrofurans, including 5-Nitrofuran-3-carbaldehyde, involves methods of nitration, oxidation, and esterification of the corresponding furan derivatives . For instance, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of 5-Nitrofuran-3-carbaldehyde has been analyzed using computational chemistry techniques . The minimum conformation energies, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and gaps energies of nitrofurans and their derivative products were calculated .

Chemical Reactions Analysis

The chemical reactions involving 5-Nitrofuran-3-carbaldehyde include nitration reactions using various nitrating agents . For example, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitrofuran-3-carbaldehyde have been analyzed using computational chemistry techniques . The structure of each molecule and its charge distribution were analyzed to understand their reactivity .

科学研究应用

热力学性质

已对5-硝基呋喃-3-甲醛及其异构体进行了热力学性质的研究。研究重点放在饱和蒸汽压、标准焓、熵以及升华和蒸发的吉布斯能量的温度依赖性上。这些研究有助于优化这些化合物的合成、纯化和应用过程(Dibrivnyi et al., 2015)。

抗菌活性

还进行了关于设计和合成N-芳基-3-(芳基氨基)-5-(((5-取代呋喃-2-基)亚甲基)氨基)-1H-吡唑-4-甲酰胺的研究,这些化合物是硝基呋喃酮®的类似物,用于治疗尿路感染疾病。这些源自5-硝基呋喃-2-甲醛的类似物已经被评估其抗菌性能(Hassan et al., 2020)。

PH敏感自旋探针的合成

在化学领域,5-硝基呋喃-3-甲醛已参与新的PH敏感自旋探针的合成。这项研究探讨了肟转化为氰基衍生物,进而与一次或二次胺反应(Kirilyuk et al., 2003)。

癌症研究

与5-硝基呋喃-3-甲醛相关的5-硝基呋喃已在癌症研究中进行了研究。一项研究表明,5-硝基呋喃可以被高表达在癌症起始细胞中的醛脱氢酶(ALDH)酶生物活化。这项研究暗示了5-硝基呋喃在选择性靶向癌细胞中的潜在应用(Sarvi et al., 2018)。

铃木偶联反应

还有关于通过铃木偶联反应合成5'-硝基-[2,2'-联硫吡喃]-5-甲醛的研究。这项研究侧重于碱、溶剂、催化剂和加入顺序对偶联反应的影响,从而为有机合成领域做出贡献(Pei, 2012)。

酰肼的抗菌活性

已探索了与5-硝基呋喃-3-甲醛结构相关的ω-硝基-四唑-5-甲醛酰肼的合成和抗菌活性。这些化合物已被测试其对各种细菌菌株的功效(Тырков等,2013)。

金属阳离子的化学传感器

对5-羟基-6-硝基-2,3-二苯基苯并[b]呋喃-4-甲醛的含冠基芳基亚胺进行的研究表明,它们作为镁离子、钙离子和钡离子的荧光互变化化学传感器。这些化合物在与金属离子形成络合物时,吸收和发射光谱都发生显著变化,为在分析化学中的潜在应用提供了可能(Dubonosov et al., 2008)。

药物作用机制

最后,与5-硝基呋喃-3-甲醛密切相关的5-硝基呋喃已在癌症治疗的作用机制方面进行了讨论。5-硝基呋喃对ALDH表达的癌细胞的特异性靶向暗示了它们在癌症治疗中的潜在用途(Peterson, 2018)。

未来方向

Recent studies have focused on synthesizing new derivatives of 5-Nitrofuran-3-carbaldehyde and evaluating their antimicrobial and anticancer activities . These studies suggest that 5-Nitrofuran-3-carbaldehyde and its derivatives could be promising agents for developing new anti-infectious drugs against microorganisms resistant to currently available antibiotics .

属性

IUPAC Name |

5-nitrofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQKABFOXHZRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516955 | |

| Record name | 5-Nitrofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrofuran-3-carbaldehyde | |

CAS RN |

72918-24-2 | |

| Record name | 5-Nitro-3-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72918-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Nitrophenyl)methyl]glycine](/img/structure/B1601203.png)

![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)

![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)